

muvalaplin first-in-class oral Lp(a) inhibitor

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Compound Focus: Muvalaplin

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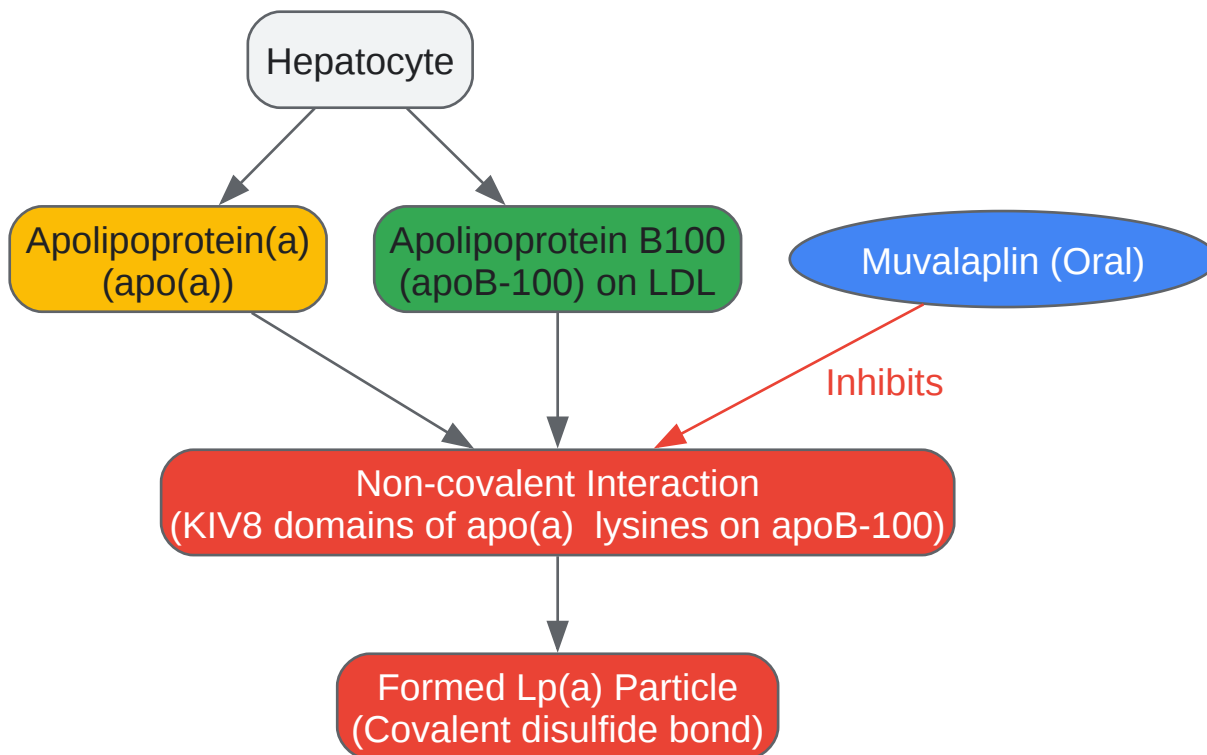
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Mechanism of Action and Significance

Muvalaplin (LY3473329) is a selective, oral small-molecule inhibitor that targets the **formation of Lp(a)** itself [1] [2]. Its mechanism is distinct from RNA-targeted therapies (like antisense oligonucleotides or siRNAs) that reduce the hepatic synthesis of apolipoprotein(a) [3] [4].

- **Target:** **Muvalaplin** specifically inhibits the **non-covalent interaction** between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100) in the liver [1] [2] [5].
- **Action:** By blocking this initial step, it prevents the subsequent formation of a disulfide bond and the assembly of the mature Lp(a) particle [6] [2].
- **Selectivity:** It is designed to avoid interaction with plasminogen, a homologous protein, minimizing off-target effects on the fibrinolytic system [1] [2] [5].

The diagram below illustrates **Muvalaplin's** unique mechanism of inhibiting Lp(a) formation.



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Muvalaplin inhibits Lp(a) formation by disrupting the apo(a)-apoB100 interaction.

Preclinical and Clinical Development Data

Muvalaplin has demonstrated significant and dose-dependent Lp(a) reduction in Phase 1 and Phase 2 trials.

Phase 1 Trial (NCT04472676) [1] [2] [7]

- **Design:** Randomized, double-blind, placebo-controlled study in 114 participants (Single Ascending Dose and Multiple Ascending Dose for 14 days).
- **Objective:** Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
- **Key PK Finding:** Half-life ranged from **70 to 414 hours**, supporting once-daily dosing [2].
- **Key Efficacy Finding:** Maximum placebo-adjusted Lp(a) reduction was **63% to 65%** with daily dosing (≥ 100 mg) [1] [2]. Lp(a) levels dropped below 50 mg/dL in **93% of participants** [1] [2].
- **Key Safety Finding:** Well-tolerated, no serious adverse events, and **no clinically significant changes in plasminogen levels or activity** [1] [2].

Phase 2 KRAKEN Trial (NCT05563246) [8] [9] [10]

- **Design:** Randomized, double-blind, placebo-controlled, 12-week study in 233 high-risk cardiovascular patients with elevated Lp(a) (≥ 175 nmol/L).
- **Primary Endpoint:** Placebo-adjusted percentage change from baseline in Lp(a) at week 12.

Summary of KRAKEN Trial Efficacy Results (12 weeks) [8] [9]

Daily Dose	Lp(a) Reduction (Intact Assay)	Lp(a) Reduction (Traditional Apolipoprotein(a) Assay)	Apolipoprotein B Reduction
10 mg	47.6%	40.4%	8.9%
60 mg	81.7%	70.0%	13.1%
240 mg	85.8%	68.9%	16.1%

Safety Profile: In the KRAKEN trial, adverse events were similar across **muvalaplin** and placebo groups, with no significant safety or tolerability concerns identified [8] [9]. One transient liver enzyme elevation was noted at the highest dose [5].

Experimental Protocols and Methodologies

For researchers, here are the key methodologies from the pivotal trials.

Phase 1 Clinical Trial Protocol (NCT04472676) [1] [2]

- **Population:** 114 healthy adults (any Lp(a) level for SAD; Lp(a) ≥ 30 mg/dL for MAD).
- **Interventions:**
 - **Single Ascending Dose (SAD):** Single doses from 1 mg to 800 mg or placebo (6:2 ratio).
 - **Multiple Ascending Dose (MAD):** Daily doses from 30 mg to 800 mg or placebo for 14 days (8:2 ratio).
- **Primary Outcomes:** Safety, tolerability, and pharmacokinetics.
- **Key Biomarker Assays:**
 - **Lp(a):** Measured in serum using the Atellica CH Analyzer (Siemens Healthcare Diagnostics) [2].
 - **Plasminogen Activity:** Monitored to assess potential off-target effects [1] [2].

Phase 2 KRAKEN Trial Protocol (NCT05563246) [8] [9]

- **Population:** 233 adults ≥ 40 years old with high cardiovascular risk and Lp(a) ≥ 175 nmol/L.

- **Intervention:** Randomization to oral **muvalaplin** (10, 60, or 240 mg) or placebo once daily for 12 weeks.
- **Primary Endpoint:** Percent change in Lp(a) molar concentration (baseline to week 12).
- **Key Assay Note:** The trial used two assays, revealing that the **traditional apolipoprotein(a)-based assay underestimates muvalaplin's efficacy** because it detects both particle-bound and free apo(a). The **intact Lp(a) particle assay** is more accurate for assessing drug effect [5] [10].

The workflow for clinical development is summarized below.



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Progressive clinical development stages from Phase 1 to planned Phase 3 trials.

Future Directions and Competitive Landscape

Muvalaplin's development continues within a competitive field of Lp(a)-lowering therapies.

- **Next Development Step:** Larger and longer-term Phase 3 cardiovascular outcomes trials (CVOTs) are required to confirm whether **muvalaplin's** Lp(a) reduction translates to a reduced risk of major adverse cardiovascular events (MACE) [3] [5] [9].
- **Competitive Context:** Other advanced Lp(a)-lowering agents (like pelacarsen, olpasiran, lepodisiran) are injectable RNA-targeted therapies that typically achieve greater Lp(a) reduction ($\geq 90\%$) [3] [4]. **Muvalaplin's** primary differentiation is its **oral route of administration** [3] [10].
- **Key Research Questions:** Future trials need to define the magnitude of Lp(a) lowering required for clinical benefit and investigate long-term safety with profound Lp(a) reduction [3] [5].

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